molecular formula C16H21N5O5 B055770 (E)-but-2-enedioic acid;7-methyl-2-(4-methylpiperazin-1-yl)-5H-pyrrolo[2,3-d]pyrimidin-6-one CAS No. 122113-45-5

(E)-but-2-enedioic acid;7-methyl-2-(4-methylpiperazin-1-yl)-5H-pyrrolo[2,3-d]pyrimidin-6-one

Cat. No.: B055770
CAS No.: 122113-45-5
M. Wt: 363.37 g/mol
InChI Key: FCSMQHXKNDXBCC-UHFFFAOYSA-N
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Description

(E)-but-2-enedioic acid;7-methyl-2-(4-methylpiperazin-1-yl)-5H-pyrrolo[2,3-d]pyrimidin-6-one is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrrolo(2,3-d)pyrimidin-6-one derivatives typically involves multi-step organic reactions Common starting materials include pyrrole and pyrimidine derivatives, which undergo cyclization reactions to form the core structure

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to achieve high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazinyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially forming dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrrolopyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As intermediates in organic synthesis and as ligands in coordination chemistry.

    Biology: For their potential as enzyme inhibitors and receptor modulators.

    Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Used in the development of new materials and as additives in chemical processes.

Mechanism of Action

The mechanism of action of 6H-Pyrrolo(2,3-d)pyrimidin-6-one derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, inhibition of kinases or modulation of G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidine: A closely related compound with similar biological activities.

    Pyrrolo[3,2-d]pyrimidine: Another isomer with distinct chemical properties.

    Imidazopyridine: Shares structural similarities and is also studied for its therapeutic potential.

Uniqueness

(E)-but-2-enedioic acid;7-methyl-2-(4-methylpiperazin-1-yl)-5H-pyrrolo[2,3-d]pyrimidin-6-one is unique due to its specific substitution pattern and the presence of the piperazinyl and butenedioate groups, which may confer distinct biological activities and pharmacokinetic properties.

Properties

CAS No.

122113-45-5

Molecular Formula

C16H21N5O5

Molecular Weight

363.37 g/mol

IUPAC Name

(E)-but-2-enedioic acid;7-methyl-2-(4-methylpiperazin-1-yl)-5H-pyrrolo[2,3-d]pyrimidin-6-one

InChI

InChI=1S/C12H17N5O.C4H4O4/c1-15-3-5-17(6-4-15)12-13-8-9-7-10(18)16(2)11(9)14-12;5-3(6)1-2-4(7)8/h8H,3-7H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

FCSMQHXKNDXBCC-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC=C3CC(=O)N(C3=N2)C.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN1CCN(CC1)C2=NC=C3CC(=O)N(C3=N2)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCN(CC1)C2=NC=C3CC(=O)N(C3=N2)C.C(=CC(=O)O)C(=O)O

Synonyms

but-2-enedioic acid, 9-methyl-3-(4-methylpiperazin-1-yl)-2,4,9-triazab icyclo[4.3.0]nona-1,3,5-trien-8-one

Origin of Product

United States

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